molecular formula C48H100IN B1599078 Tetradodecylammonium iodide CAS No. 40797-39-5

Tetradodecylammonium iodide

Cat. No.: B1599078
CAS No.: 40797-39-5
M. Wt: 818.2 g/mol
InChI Key: OBMLOTDECOTAGU-UHFFFAOYSA-M
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Description

Tetradodecylammonium iodide is a quaternary ammonium salt with the chemical formula C₄₈H₁₀₀IN . It is composed of a central nitrogen atom bonded to four dodecyl (twelve-carbon) chains and an iodide ion. This compound is known for its surfactant properties and is used in various chemical and industrial applications.

Biochemical Analysis

Biochemical Properties

Tetradodecylammonium iodide plays a significant role in biochemical reactions, particularly as a phase transfer catalyst. It facilitates the solubility of reagents in non-polar solvents, enhancing reaction conditions and yield in organic synthesis processes . The compound interacts with various enzymes, proteins, and other biomolecules, primarily through ionic and hydrophobic interactions. These interactions can influence the activity of enzymes and the stability of protein structures, making this compound a valuable tool in biochemical research.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of ion channels and transporters, leading to changes in cellular ion homeostasis . Additionally, this compound has been shown to impact the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and utilization.

Molecular Mechanism

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, light, and pH . Over time, this compound may degrade into smaller molecules, which can alter its biochemical properties and effects on cellular function. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while at higher doses, it can induce toxic or adverse effects . For example, high doses of this compound can lead to cellular toxicity, oxidative stress, and inflammation. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed. These findings underscore the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, thereby affecting cellular energy production. Additionally, this compound can modulate the levels of metabolites, such as ATP and NADH, which are critical for cellular function and survival.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via endocytosis or passive diffusion, depending on its concentration and the cellular environment. Once inside the cell, this compound can accumulate in specific cellular compartments, such as the cytoplasm or organelles, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the plasma membrane, mitochondria, or endoplasmic reticulum, depending on its interactions with cellular proteins and lipids. This localization can affect the activity and function of this compound, as well as its interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradodecylammonium iodide can be synthesized through a quaternization reaction. This involves the reaction of dodecylamine with an alkyl halide, typically dodecyl iodide, under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

    Phase Transfer Catalysis: It is often used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between aqueous and organic phases.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include cyanide, hydroxide, and alkoxide ions.

    Solvents: Organic solvents such as dichloromethane, chloroform, and acetonitrile are frequently used.

Major Products: The major products of these reactions depend on the specific nucleophile used. For example, reacting this compound with sodium cyanide yields tetradodecylammonium cyanide.

Scientific Research Applications

Tetradodecylammonium iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in various organic synthesis reactions, enhancing reaction rates and yields.

    Biology: Its surfactant properties make it useful in the preparation of biological samples, particularly in the extraction and purification of biomolecules.

    Medicine: It is explored for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: It is employed in the formulation of detergents, emulsifiers, and antistatic agents.

Comparison with Similar Compounds

  • Tetrabutylammonium iodide
  • Tetrahexylammonium iodide
  • Tetraoctylammonium iodide

Comparison: Tetradodecylammonium iodide is unique due to its longer alkyl chains compared to other quaternary ammonium salts like tetrabutylammonium iodide. This results in stronger surfactant properties and a higher ability to form micelles. The longer chains also provide greater hydrophobic interactions, making it more effective in applications requiring the solubilization of hydrophobic substances.

Properties

IUPAC Name

tetradodecylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H100N.HI/c1-5-9-13-17-21-25-29-33-37-41-45-49(46-42-38-34-30-26-22-18-14-10-6-2,47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4;/h5-48H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMLOTDECOTAGU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H100IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50961213
Record name N,N,N-Tridodecyldodecan-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50961213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

818.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40797-39-5
Record name 1-Dodecanaminium, N,N,N-tridodecyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40797-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradodecylammonium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040797395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Tridodecyldodecan-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50961213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradodecylammonium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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